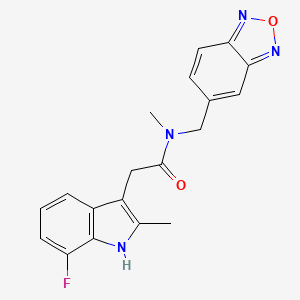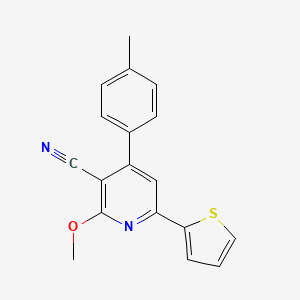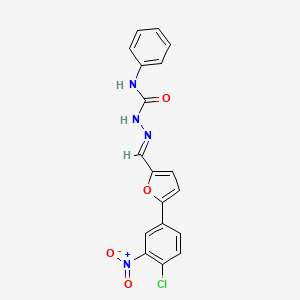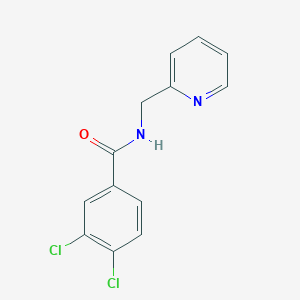![molecular formula C14H11F3N2O2 B5511605 1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)
1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone" is a chemical compound that belongs to the class of organic compounds known as pyrazoles. It is characterized by a 5-membered ring structure containing two nitrogen atoms. The compound is of interest due to its potential applications in various fields of chemistry and materials science.
Synthesis Analysis
Synthesis of pyrazole derivatives typically involves the reaction of precursors such as para-methyl-acetophenone and ethyl trifluoroacetate. The process can be influenced by factors like the amount of base, solvent, reaction temperature, and time, which are crucial for optimizing the yield of the product (Zhang Peng-yun, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied through experimental and theoretical methods. Investigations include optimized molecular structure, vibrational frequencies, and vibrational assignments. Geometrical parameters obtained from these studies agree with X-ray diffraction (XRD) data, highlighting the molecule's stability due to hyper-conjugative interactions and charge delocalization. Molecular docking studies suggest that specific atoms or groups within the molecule are crucial for binding activities, indicating potential inhibitory activity against target proteins (Y. Mary et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including diazotization, which leads to the formation of diazonium salts, and reactions with phenyl isothiocyanate to yield thiourea derivatives. These reactions open pathways to further synthesize compounds with potential biological activity (F. Attaby et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds with structures incorporating pyrazole or related heterocyclic motifs have been synthesized and evaluated for their antimicrobial and antifungal potentials. For instance, Desai, Pandya, and Vaja (2017) synthesized a series of compounds bearing pyrazoline motifs and evaluated their activities against various gram-positive, gram-negative bacteria, and fungal strains, finding significant antimicrobial activity in some of the synthesized compounds (Desai, Pandya, & Vaja, 2017).
Anticancer and Anti-HCV Agents
A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives, exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research highlighted the potential of these compounds in therapeutic applications, with some derivatives showing promising results against human tumor cell lines and HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013).
Antiviral Activity
Attaby, Elghandour, Ali, and Ibrahem (2006) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This study demonstrates the potential of such compounds in antiviral therapies, emphasizing the importance of structural variation for biological activity (Attaby et al., 2006).
Drug-likeness and Microbial Investigation
Pandya, Dave, Patel, and Desai (2019) conducted a study focusing on the synthesis of compounds with predicted drug-likeness properties, evaluated for antibacterial, antifungal, and antimycobacterial activities. The results revealed compounds with good to moderate activity against bacterial strains, showcasing the role of synthesized compounds in developing new antimicrobial agents (Pandya et al., 2019).
Eigenschaften
IUPAC Name |
1-[1-benzoyl-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-11(9(2)20)12(14(15,16)17)18-19(8)13(21)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPSEDILQQYRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(1-benzoyl-5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)



![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)
![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)
![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)
![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)